molecular formula C27H25F3N6O2S B12378763 Dgk|AE-IN-1

Dgk|AE-IN-1

Cat. No.: B12378763
M. Wt: 554.6 g/mol
InChI Key: COWCRHWOKQJCGT-KRWDZBQOSA-N
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Preparation Methods

The synthesis of Dgk|AE-IN-1 involves the preparation of heteroaryl fluoroalkenes, which are key intermediates in the production of DGK inhibitors . The synthetic route typically includes the following steps:

    Formation of Heteroaryl Fluoroalkenes: This involves the reaction of heteroaryl compounds with fluoroalkylating agents under specific conditions.

    Purification: The crude product is purified using chromatographic techniques to obtain the desired compound with high purity.

    Characterization: The final product is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity.

Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring consistency and quality control throughout the process.

Chemical Reactions Analysis

Dgk|AE-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dgk|AE-IN-1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Dgk|AE-IN-1 can be compared with other diacylglycerol kinase inhibitors, such as R59949 and ritanserin . These compounds also inhibit diacylglycerol kinase but may differ in their specificity, potency, and therapeutic applications. This compound is unique in its structure and mechanism of action, making it a valuable tool for studying diacylglycerol kinase and its role in various diseases.

Similar Compounds

Properties

Molecular Formula

C27H25F3N6O2S

Molecular Weight

554.6 g/mol

IUPAC Name

N-[2-[(3S)-3-(aminomethyl)piperidin-1-yl]-4-phenoxy-3-(trifluoromethyl)phenyl]-2-pyridazin-4-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C27H25F3N6O2S/c28-27(29,30)23-22(38-19-6-2-1-3-7-19)9-8-20(24(23)36-12-4-5-17(13-31)15-36)34-25(37)21-16-39-26(35-21)18-10-11-32-33-14-18/h1-3,6-11,14,16-17H,4-5,12-13,15,31H2,(H,34,37)/t17-/m0/s1

InChI Key

COWCRHWOKQJCGT-KRWDZBQOSA-N

Isomeric SMILES

C1C[C@H](CN(C1)C2=C(C=CC(=C2C(F)(F)F)OC3=CC=CC=C3)NC(=O)C4=CSC(=N4)C5=CN=NC=C5)CN

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC(=C2C(F)(F)F)OC3=CC=CC=C3)NC(=O)C4=CSC(=N4)C5=CN=NC=C5)CN

Origin of Product

United States

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